2-Methoxyacetophenone

Beschreibung

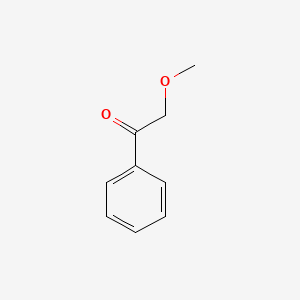

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNDGUSDBCARGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193778 | |

| Record name | alpha-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-52-1 | |

| Record name | 2-Methoxy-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxyacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Methoxyacetophenone in Synthesis

An In-depth Technical Guide to the Characterization of 2-Methoxyacetophenone (CAS 579-74-8)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS number 579-74-8, is an aromatic ketone that has emerged as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1] Its molecular architecture, featuring an acetophenone core with an ortho-methoxy substituent, presents a unique combination of reactive sites that are highly valuable for medicinal chemists.[1] This compound serves as a versatile building block for the construction of more complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules.[1] Its utility is prominently highlighted in the development of chalcones, which are precursors to compounds with potential anti-proliferative, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of the essential characterization data and methodologies for this compound, ensuring its effective and reliable use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. These parameters not only confirm the identity and purity of the material but also inform decisions regarding reaction conditions, solvent selection, and purification strategies.

Core Physicochemical Properties

This compound is typically a colorless to pale yellow clear liquid with a characteristic sweet, floral, and anisic odor.[4][5][6] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 579-74-8 | [4] |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4][7] |

| Appearance | Colorless to pale yellow clear liquid | [5][6] |

| Boiling Point | 245-248 °C at 760 mmHg; 131 °C at 18 mmHg | [4][8] |

| Density | ~1.09 g/mL at 25 °C | [5][8] |

| Refractive Index (n20/D) | ~1.5393 | [5][8] |

| Solubility | Soluble in ethanol, methanol, isopropanol; practically insoluble in water | [4] |

| LogP | 1.82 | [7][9] |

Spectroscopic Fingerprinting for Unambiguous Identification

Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.

References

- 1. nbinno.com [nbinno.com]

- 2. 2'-Methoxyacetophenone | 579-74-8 | FM71392 | Biosynth [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scent.vn [scent.vn]

- 5. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]

- 6. ortho-acetanisole, 579-74-8 [thegoodscentscompany.com]

- 7. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]

- 9. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]

An In-Depth Technical Guide to the Synthesis of 2-Methoxyacetophenone from o-Hydroxyacetophenone

This guide provides a comprehensive, technically detailed exploration of the synthesis of 2-methoxyacetophenone from its precursor, o-hydroxyacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's principles, practical considerations for execution, and the critical safety measures required.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate with applications in various fields, including pharmaceuticals and fragrance industries.[1] Its synthesis from the readily available o-hydroxyacetophenone is a common and important transformation in organic chemistry.[2] This conversion is typically achieved through a classic Williamson ether synthesis, a robust and widely applicable method for forming ethers.[3][4][5] This guide will focus on a well-established protocol utilizing dimethyl sulfate as the methylating agent, while also acknowledging greener alternatives.

The Underlying Chemistry: Williamson Ether Synthesis

The synthesis of this compound from o-hydroxyacetophenone is a prime example of the Williamson ether synthesis. This reaction proceeds via a two-step mechanism involving an acid-base reaction followed by a nucleophilic substitution.[5][6][7]

Step 1: Deprotonation of the Phenol

The phenolic hydroxyl group of o-hydroxyacetophenone is weakly acidic. In the presence of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), this proton is abstracted to form a highly nucleophilic phenoxide ion.[4][6]

Step 2: Nucleophilic Substitution (SN2)

The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (in this case, dimethyl sulfate). This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion displaces the sulfate leaving group, forming the desired this compound.[5][6][7]

The overall reaction is illustrated in the following diagram:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Role |

| o-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 13.6 g (0.1 mol) | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | 4.4 g (0.11 mol) | Base |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 13.9 g (10.5 mL, 0.11 mol) | Methylating Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | Drying Agent |

| Deionized Water | H₂O | 18.02 | As required | Solvent/Washing |

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation of the Sodium Phenoxide: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.6 g (0.1 mol) of o-hydroxyacetophenone in a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water.

-

Methylation: Cool the resulting solution to 0-5 °C in an ice bath. With vigorous stirring, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise from the dropping funnel over approximately one hour.[4] It is crucial to maintain the reaction temperature below 10 °C to minimize side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of 5% sodium hydroxide solution (to remove any unreacted phenol), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6][8]

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.[6]

Safety, Handling, and Waste Disposal

Extreme caution must be exercised when handling dimethyl sulfate. It is a potent alkylating agent and is classified as a probable human carcinogen.[9][10]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles.[9][11][12]

-

Handling: Avoid inhalation of vapors and any contact with skin and eyes.[11] Dimethyl sulfate can cause severe burns, and its toxic effects may be delayed.[9][10]

-

Spills: In case of a spill, neutralize with a dilute solution of ammonium hydroxide or sodium carbonate.[10]

-

Waste Disposal: All waste containing dimethyl sulfate must be treated as hazardous waste and disposed of according to institutional and local regulations.[9] Quench any residual dimethyl sulfate in the reaction apparatus with a dilute ammonia solution before cleaning.

Alternative "Green" Methylating Agents

Due to the high toxicity of dimethyl sulfate, there is growing interest in more environmentally benign methylating agents. Dimethyl carbonate (DMC) is a promising alternative.[13][14][15] The methylation of phenols with DMC can be carried out under milder conditions, often with a base like potassium carbonate and a phase transfer catalyst, or at elevated temperatures with a base such as cesium carbonate.[13][14] While potentially requiring higher temperatures or longer reaction times, DMC offers a significantly safer and more sustainable approach to this synthesis.[15]

Conclusion

The synthesis of this compound from o-hydroxyacetophenone via the Williamson ether synthesis is a well-established and efficient transformation. By understanding the underlying mechanism and adhering to a detailed and safety-conscious experimental protocol, researchers can reliably produce this valuable chemical intermediate. The consideration of greener alternatives like dimethyl carbonate is also encouraged to align with the principles of sustainable chemistry.

References

- 1. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 10. nj.gov [nj.gov]

- 11. chemstock.ae [chemstock.ae]

- 12. fishersci.com [fishersci.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 15. researchgate.net [researchgate.net]

2-Methoxyacetophenone 1H NMR and 13C NMR spectral data

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as o-acetylanisole, is an aromatic ketone with the chemical formula C₉H₁₀O₂.[1][2][3] Its structure, featuring a benzene ring substituted with an acetyl group and an adjacent methoxy group, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by field-proven insights. We will dissect the spectral data to assign each signal, explain the underlying chemical principles governing the observed shifts and couplings, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the atoms in this compound will be used throughout this guide. Understanding this spatial arrangement is critical to interpreting the influence of the functional groups on the chemical environment of each nucleus.

Caption: IUPAC numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the methyl protons and the aromatic protons.

Data Summary

The following table summarizes the key ¹H NMR spectral data recorded on a 500 MHz instrument.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | dd (doublet of doublets) | 1H | H6 |

| 7.47 | m (multiplet) | 1H | H4 |

| 6.98 | m (multiplet) | 2H | H3, H5 |

| 3.91 | s (singlet) | 3H | -OCH₃ (C11) |

| 2.62 | s (singlet) | 3H | -COCH₃ (C9) |

Note: The original source described some peaks as quartets (q), which likely refers to complex multiplets or overlapping signals appearing as four lines. For clarity, they are described here based on expected coupling patterns (dd) or as general multiplets (m).

Interpretation and Causality

-

Acetyl Protons (δ 2.62, s, 3H): The three protons of the acetyl methyl group (C9) appear as a sharp singlet at 2.62 ppm. This signal is a singlet because there are no adjacent protons with which to couple. Its downfield shift from a typical alkane methyl group (~0.9 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group (C=O).

-

Methoxy Protons (δ 3.91, s, 3H): The three protons of the methoxy group (C11) also appear as a singlet at 3.91 ppm, as they have no neighboring protons. The strong deshielding effect of the highly electronegative oxygen atom, to which this group is directly attached, causes this significant downfield shift.

-

Aromatic Protons (δ 6.98 - 7.74): The four protons on the benzene ring are chemically non-equivalent and give rise to a complex set of signals in the aromatic region.

-

H6 (δ 7.74, dd, 1H): This proton is ortho to the strongly electron-withdrawing and magnetically anisotropic acetyl group. This proximity results in the most significant deshielding, pushing its signal furthest downfield. It appears as a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 7-8 Hz) and H4 (meta coupling, J ≈ 1-2 Hz).

-

H4 (δ 7.47, m, 1H): This proton is para to the methoxy group and ortho to H3 and H5. Its chemical shift is influenced by both substituents. It appears as a complex multiplet (often a triplet of doublets) due to coupling with H3, H5 (ortho couplings), and H6 (meta coupling).

-

H3 and H5 (δ 6.98, m, 2H): These protons appear in the most upfield region of the aromatic signals. H3 is ortho to the electron-donating methoxy group, which causes significant shielding. H5 is para to the methoxy group, also experiencing a shielding effect. Their signals overlap to form a complex multiplet.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the carbon skeleton.

Data Summary

The following table summarizes the key ¹³C NMR spectral data recorded on a 125 MHz instrument.[4]

| Chemical Shift (δ) ppm | Assignment |

| 199.8 | C=O (C7) |

| 158.9 | C2 (-OCH₃) |

| 133.6 | C4 |

| 130.3 | C6 |

| 128.3 | C1 (-COCH₃) |

| 120.5 | C5 |

| 111.6 | C3 |

| 55.4 | -OCH₃ (C11) |

| 31.8 | -COCH₃ (C9) |

Interpretation and Causality

-

Carbonyl Carbon (δ 199.8, C7): The carbon of the ketone functional group is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift near 200 ppm. This is due to the double bond to the highly electronegative oxygen atom.

-

Aromatic Carbons (δ 111.6 - 158.9):

-

C2 (δ 158.9): This carbon is directly attached to the oxygen of the methoxy group. The strong deshielding effect of the oxygen causes this signal to appear furthest downfield among the aromatic carbons.

-

C1 (δ 128.3): This is the ipso-carbon, to which the acetyl group is attached. Its chemical shift is moderately downfield.

-

C4 & C6 (δ 133.6 & 130.3): These carbons, which bear protons, have shifts influenced by their position relative to the two substituents. C4 is para to the methoxy group, and C6 is ortho to the acetyl group.

-

C3 & C5 (δ 111.6 & 120.5): These carbons are the most shielded of the aromatic ring. C3 is ortho to the electron-donating methoxy group, which has a strong shielding effect, pushing it significantly upfield. C5 is meta to the methoxy group and para to the acetyl group, resulting in a moderately shielded environment.

-

-

Methyl Carbons (δ 31.8 & 55.4):

-

-OCH₃ Carbon (δ 55.4, C11): The methoxy carbon is deshielded by the attached oxygen, resulting in a shift around 55 ppm.

-

-COCH₃ Carbon (δ 31.8, C9): The acetyl methyl carbon is less deshielded than the methoxy carbon but is still downfield from a standard alkane carbon due to the influence of the carbonyl group.

-

Experimental Protocol: NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (≥98% purity)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D) with 0.03% Tetramethylsilane (TMS)

-

NMR Tubes (5 mm, high precision)

-

Pipettes and glassware

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Gently swirl the vial until the sample is completely dissolved. The use of CDCl₃ is standard for non-polar to moderately polar organic compounds, and the internal TMS standard provides a reference peak at 0.00 ppm.[4]

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve high homogeneity. An automated shimming routine is typically sufficient, followed by manual optimization on the lock signal for the highest resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Key Parameters:

-

Spectral Width: ~16 ppm (centered around 6 ppm)

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons for accurate integration)

-

Number of Scans: 8-16 (sufficient for good signal-to-noise ratio)

-

-

Validation: The resulting spectrum should show a sharp singlet for TMS at 0.00 ppm. The resolution should be sufficient to resolve the fine coupling patterns in the aromatic region.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Proton decoupling simplifies the spectrum to singlets for each unique carbon, increasing the signal-to-noise ratio.

-

Key Parameters:

-

Spectral Width: ~240 ppm (centered around 120 ppm)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance, more scans are needed).

-

-

Validation: All expected carbon signals should be present and sharp. The solvent peak for CDCl₃ will appear as a triplet around 77.16 ppm.

-

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint of its molecular structure. The chemical shifts and coupling patterns are rationalized by the electronic and steric effects of the ortho-disposed acetyl and methoxy functional groups. The acetyl group's electron-withdrawing nature strongly deshields adjacent nuclei (H6, C7), while the methoxy group's electron-donating character shields its ortho and para positions (H3, C3, C5). This detailed guide serves as a valuable reference for scientists engaged in the synthesis, quality control, and development of molecules containing the this compound scaffold.

References

Infrared (IR) spectroscopy of 2-Methoxyacetophenone

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methoxyacetophenone

Foreword: The Vibrational Signature of a Molecule

In the realm of molecular analysis, particularly within pharmaceutical and chemical research, few techniques offer the blend of simplicity, speed, and structural insight as Infrared (IR) Spectroscopy. This guide is designed for the discerning scientist who seeks not just to acquire a spectrum, but to understand its genesis. We will delve into the vibrational world of this compound, a versatile ketone and valuable synthetic building block.[1] Our exploration will be grounded in first principles, moving from molecular structure to experimental execution and culminating in a rigorous spectral interpretation. The objective is to treat the IR spectrum not as a mere pattern, but as a definitive molecular signature, rich with structural information.

This compound: A Structural Overview

This compound (also known as o-acetylanisole) is an aromatic ketone with the chemical formula C₉H₁₀O₂.[2][3][4] Structurally, it is an acetophenone molecule bearing a methoxy group (-OCH₃) at the ortho position of the phenyl ring.[2][5] This specific arrangement of functional groups—a conjugated ketone, an aromatic ring, an ether linkage, and aliphatic methyl groups—gives rise to a unique and predictable infrared spectrum. Understanding these constituent parts is the prerequisite to a successful spectral analysis.

Below is a diagram of the molecular structure, highlighting the key functional groups that are IR-active.

Caption: Key functional groups of this compound.

Experimental Protocol: From Sample to Spectrum

The quality of an IR spectrum is fundamentally dependent on the integrity of the sample preparation and data acquisition. Since this compound is a liquid at room temperature, several straightforward methods are available.[2] The choice of method is driven by available equipment, sample volume, and the desired experimental speed.

Method 1: Neat Liquid Film (KBr/NaCl Salt Plates)

This classic transmission method provides a clean spectrum of the pure substance without solvent interference.

Causality: Potassium Bromide (KBr) and Sodium Chloride (NaCl) are transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and thus serve as ideal windows for holding the liquid sample in the spectrometer's beam path.[6]

Step-by-Step Protocol:

-

Plate Preparation: Ensure two salt plates (e.g., KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Sample Application: Place a single small drop of this compound onto the center of one plate.[7][8]

-

Film Formation: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film. The film should appear translucent, not opaque.[7]

-

Mounting: Carefully place the sandwiched plates into the spectrometer's sample holder.

-

Background Collection: Run a background spectrum with an empty beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Analysis: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR)

ATR has become a dominant technique due to its simplicity and lack of sample preparation.

Causality: This method relies on the principle of total internal reflection. An IR beam is passed through a high-refractive-index crystal (like diamond or zinc selenide). The beam creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the reflected beam and generating a spectrum.[9]

Step-by-Step Protocol:

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: With the clean, dry crystal, acquire a background spectrum. This accounts for the crystal's absorbance and the ambient atmosphere.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the entire crystal surface is covered.[6]

-

Sample Analysis: Acquire the sample spectrum using similar instrument parameters as the transmission method.

-

Post-Analysis Cleaning: Immediately after the measurement, clean the crystal surface to prevent cross-contamination.

Spectral Analysis: Decoding the Vibrational Data

The IR spectrum of this compound is a composite of the vibrations of its constituent functional groups. The interpretation involves assigning the observed absorption bands to specific molecular motions.

Workflow for Spectral Interpretation

Caption: Logical workflow for interpreting the IR spectrum.

Summary of Key Absorption Bands

The following table summarizes the expected vibrational modes for this compound and their approximate wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3010 | Medium-Weak | C-H Stretching | Aromatic Ring |

| 2980 - 2850 | Medium-Weak | C-H Stretching | -OCH₃ and -COCH₃ |

| ~1685 | Strong, Sharp | C=O Stretching | Conjugated Ketone |

| 1600 - 1450 | Medium-Strong | C=C Stretching | Aromatic Ring |

| 1470 - 1430 | Medium | C-H Bending (Asymmetric) | -CH₃ Groups |

| ~1360 | Medium | C-H Bending (Symmetric) | -COCH₃ Group |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl-Alkyl Ether |

| ~1020 | Medium | C-O-C Symmetric Stretching | Aryl-Alkyl Ether |

| 780 - 740 | Strong | C-H Out-of-Plane Bending | ortho-Disubstituted Ring |

Detailed Interpretation

-

C-H Stretching Region (3100-2850 cm⁻¹): This region will show multiple small peaks. Those appearing just above 3000 cm⁻¹ are characteristic of the C(sp²)-H stretches of the aromatic ring.[10] Peaks just below 3000 cm⁻¹ arise from the C(sp³)-H stretches of the two methyl groups (one from the acetyl moiety, one from the methoxy moiety).[10]

-

Carbonyl (C=O) Stretching (~1685 cm⁻¹): This is the most prominent and diagnostic peak in the spectrum. For a simple, non-conjugated aliphatic ketone, this band typically appears around 1715 cm⁻¹.[10] In this compound, two electronic effects shift this frequency:

-

Conjugation: The phenyl ring's π-system conjugates with the carbonyl group, delocalizing electron density and weakening the C=O bond. This lowers the vibrational frequency.[10][11] Acetophenone itself absorbs around 1691 cm⁻¹.[12]

-

Ortho-Methoxy Group: The methoxy group is an electron-donating group (EDG) through resonance.[11] This further increases electron density in the conjugated system, slightly weakening the C=O bond further and causing an additional shift to a lower wavenumber compared to unsubstituted acetophenone.

-

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring gives rise to a series of sharp absorptions in this region. These "ring breathing" modes are characteristic of aromatic systems.

-

C-O Ether Stretching (~1250 and ~1020 cm⁻¹): Aryl-alkyl ethers, like anisole, exhibit two distinct C-O stretching bands.[13] The asymmetric stretch occurs at a higher frequency (~1250 cm⁻¹) and is typically very strong and prominent.[14] The symmetric stretch appears at a lower frequency (~1020 cm⁻¹) with medium intensity. The presence of a strong band around 1250 cm⁻¹ is a key confirmation of the methoxy group's presence.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of bending vibrations and other skeletal modes. While difficult to assign completely, a strong peak in the 780-740 cm⁻¹ range is highly characteristic of the C-H out-of-plane (OOP) bending for ortho-disubstituted benzene rings, providing confirmatory evidence of the substituent's position.

Conclusion: A Validated Approach

The infrared spectrum of this compound provides a wealth of unambiguous structural information. By systematically analyzing the key regions of the spectrum—the C-H stretches, the highly diagnostic carbonyl peak, the aromatic C=C vibrations, and the strong C-O ether stretches—one can confidently confirm the molecule's identity and purity. The specific frequency of the carbonyl stretch, influenced by both conjugation and the electronic effect of the ortho-methoxy substituent, serves as a particularly powerful piece of evidence. This guide provides the foundational principles and a validated workflow for researchers, scientists, and drug development professionals to leverage IR spectroscopy with expertise and confidence.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 579-74-8: 2′-Methoxyacetophenone | CymitQuimica [cymitquimica.com]

- 3. ortho-Methoxyacetophenone [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. jascoinc.com [jascoinc.com]

- 10. app.studyraid.com [app.studyraid.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 14. Anisole [cms.gutow.uwosh.edu]

Mass spectrometry analysis of 2-Methoxyacetophenone

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxyacetophenone

Introduction

This compound (C₉H₁₀O₂), also known as o-acetylanisole, is an aromatic ketone with significant applications as a versatile building block in organic synthesis, particularly in the preparation of pharmacologically active compounds like chalcones.[1] Given its role in complex chemical syntheses, the unambiguous identification and robust quantification of this compound are critical for process control, quality assurance, and metabolic studies. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. Its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis make it indispensable for researchers and drug development professionals.

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of its ionization and fragmentation, explain the rationale behind experimental choices, and present self-validating protocols designed for scientific rigor.

Physicochemical Properties & Analytical Considerations

A foundational understanding of the analyte's properties is paramount for method development in mass spectrometry. These characteristics directly influence decisions regarding sample preparation, chromatographic separation, and ionization techniques.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₉H₁₀O₂ | [2][3] | Determines the exact mass and isotopic pattern of the molecular ion. |

| Molecular Weight | 150.17 g/mol | [4][5] | Provides the nominal mass for the molecular ion peak [M]⁺. |

| Boiling Point | ~245-248 °C @ 760 mmHg | [4] | Indicates sufficient volatility for analysis by Gas Chromatography (GC). |

| Structure | 1-(2-methoxyphenyl)ethanone | [6] | The arrangement of functional groups (ketone, methoxy, aromatic ring) dictates the fragmentation pathways. |

Part 1: The Core Technique - Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile and thermally stable compound like this compound, GC-MS with Electron Ionization (EI) is the gold standard. The gas chromatograph provides excellent separation from matrix components, while EI provides reproducible, information-rich mass spectra that are directly comparable to extensive reference libraries.

Experimental Workflow: A Conceptual Overview

The logical flow of a GC-MS experiment is designed to ensure reproducible separation and sensitive detection. Each step is a critical control point for data quality.

Caption: High-level workflow for the GC-MS analysis of this compound.

The Science of Ionization and Fragmentation

Upon entering the ion source from the GC column, molecules are bombarded by a high-energy electron beam (standardized at 70 eV). This energy is sufficient to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[7]

M + e⁻ → M⁺• + 2e⁻

For this compound, the molecular ion appears at a mass-to-charge ratio (m/z) of 150.[4][8] This M⁺• is energetically unstable and undergoes predictable bond cleavages to form a series of smaller, more stable fragment ions. The resulting pattern of fragments is a unique chemical fingerprint.

Primary Fragmentation Pathway: Formation of the Base Peak

The most abundant ion in the spectrum, known as the base peak, arises from the most stable fragmentation product. In the case of this compound, the base peak is observed at m/z 135 .[4][8] This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group.

-

Mechanism: This is an alpha-cleavage event, a common fragmentation pathway for ketones.[9] The cleavage of the C-C bond adjacent to the carbonyl group is favorable because it results in the formation of a highly stable, resonance-stabilized acylium ion.

Secondary and Tertiary Fragmentation

The initial fragments can themselves break down further, providing additional structural clues.

-

Loss of Carbon Monoxide (CO): The acylium ion at m/z 135 can lose a neutral molecule of carbon monoxide (28 Da) in a process called decarbonylation.[10]

-

Resulting Fragment: [C₇H₇O]⁺ → [C₆H₇O]⁺ + CO

-

This produces a significant peak at m/z 107 .

-

-

Formation of the Phenyl Cation: A prominent peak is often observed at m/z 77 , corresponding to the phenyl cation ([C₆H₅]⁺).[8] This can arise from further fragmentation of precursor ions.

-

Alternative Pathway via Demethylation: Another observed fragmentation involves the initial loss of the methoxy group's methyl radical, followed by decarbonylation, leading to fragments at m/z 120 and m/z 92.[10] This pathway may be more prevalent under different energy conditions, such as pyrolysis, but its fragments are noted in standard EI spectra.[8][10]

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized to better understand the molecule's behavior in the mass spectrometer.

Caption: Key fragmentation pathways of this compound under Electron Ionization.

Summary of Key Spectral Features

| m/z Ratio | Relative Intensity | Assignment | Proposed Structure |

| 150 | Moderate (~24%) | [M]⁺• (Molecular Ion) | [C₉H₁₀O₂]⁺• |

| 135 | High (100%) | [M-CH₃]⁺ (Base Peak) | [C₈H₇O₂]⁺ |

| 107 | Moderate | [M-CH₃-CO]⁺ | [C₇H₇O]⁺ |

| 92 | Moderate (~21%) | [M-CH₃-CO-H]⁺ | [C₇H₆O]⁺ |

| 77 | High (~37%) | [C₆H₅]⁺ (Phenyl Cation) | [C₆H₅]⁺ |

| (Relative intensities are approximate and can vary slightly between instruments but the pattern is conserved).[4][8] |

Part 2: A Self-Validating Experimental Protocol

This protocol is designed for the robust identification and quantification of this compound. It incorporates quality control steps to ensure data integrity.

Objective: To acquire a high-quality mass spectrum of this compound for identification and potential quantification.

Instrumentation:

-

Gas Chromatograph with Autosampler (e.g., Agilent 8890)

-

Mass Selective Detector (e.g., Agilent 5977)

-

NIST/EPA/NIH Mass Spectral Library (for spectral matching)

Materials:

-

This compound standard

-

Dichloromethane (DCM), HPLC or GC-grade

-

Internal Standard (IS), e.g., 1,4-Dichlorobenzene-d4 (if quantitation is required)

-

2 mL autosampler vials with caps

Procedure:

-

Standard & Sample Preparation:

-

Rationale: Proper dilution prevents detector saturation and ensures concentrations are within the instrument's linear range.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.

-

Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of DCM.

-

Internal Standard Spiking (for quantitation): If using an IS, spike all standards and samples to the same final concentration (e.g., 5 µg/mL).

-

-

GC-MS Instrument Parameters:

-

Rationale: These parameters are chosen to provide good chromatographic peak shape and separation while ensuring efficient transfer to the MS. The temperature program is designed to elute the analyte in a reasonable time with minimal band broadening.

-

GC Inlet: Splitless mode (for trace analysis) or Split mode (e.g., 50:1 for higher concentrations). Inlet Temp: 250°C.

-

Carrier Gas: Helium, Constant Flow @ 1.2 mL/min.

-

Oven Program:

-

Initial Temp: 70°C, hold for 1 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

-

-

Mass Spectrometer Parameters:

-

Rationale: Standard 70 eV ionization energy is critical for reproducibility and library matching. The mass range is set to capture the molecular ion and all key fragments.

-

Ion Source: Electron Ionization (EI).

-

EI Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40 - 250.

-

-

Analysis Sequence (Self-Validation):

-

Rationale: This sequence establishes system cleanliness, confirms analyte retention time, and checks for carryover.

-

-

Solvent Blank (DCM): To ensure no system contamination.

-

-

-

Working Standard (10 µg/mL): To confirm retention time and spectral integrity.

-

-

-

Solvent Blank: To check for carryover from the standard injection.

-

-

-

Unknown Sample(s).

-

-

-

Working Standard: To verify system stability at the end of the run.

-

-

-

Data Analysis & Confirmation:

-

Identification:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

-

Compare the acquired spectrum against the NIST library. A match factor > 800 (out of 999) is considered a good confirmation.[2][6]

-

Verify the presence of the key ions: m/z 150 (M⁺•), 135 (Base Peak), and 77.[4][8]

-

-

Quantification: If performed, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Conclusion

The mass spectrometric analysis of this compound by GC-EI-MS is a robust and highly reliable method. The molecule's behavior under electron ionization is well-characterized, producing a distinctive fragmentation pattern dominated by the formation of a stable acylium ion at m/z 135. By understanding the mechanistic basis of this fragmentation and employing a systematic, self-validating analytical protocol, researchers can achieve unambiguous identification and precise quantification of this important synthetic intermediate. The principles and methodologies detailed in this guide provide a comprehensive framework for drug development professionals and scientists to generate high-quality, defensible data.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ortho-Methoxyacetophenone [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ortho-Methoxyacetophenone [webbook.nist.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

The Solubility of 2-Methoxyacetophenone in Organic Solvents: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility of 2-methoxyacetophenone, a key intermediate in the pharmaceutical and fragrance industries. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for informed solvent selection, process optimization, and analytical method development.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property that governs its behavior in various applications. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility in different solvent systems is paramount. This guide aims to provide a detailed exploration of the solubility of this compound, underpinned by experimental data and theoretical principles.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility characteristics.

| Property | Value | Reference(s) |

| CAS Number | 579-74-8 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | Clear, slightly yellow to orange or slightly brown liquid | [1] |

| Boiling Point | 131 °C at 18 mmHg | [3] |

| Density | 1.09 g/mL at 25 °C | [3][4] |

| logP (Octanol/Water) | 1.82 | [1][2] |

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25 °C. This data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

| Solvent | Solvent Class | Solubility (g/L) at 25 °C | Reference(s) |

| Methanol | Alcohol (Polar, Protic) | 564.37 | [5] |

| Ethanol | Alcohol (Polar, Protic) | 466.92 | [5] |

| n-Propanol | Alcohol (Polar, Protic) | 383.53 | [5] |

| Isopropanol | Alcohol (Polar, Protic) | 342.66 | [5] |

| n-Butanol | Alcohol (Polar, Protic) | 330.26 | [5] |

| Isobutanol | Alcohol (Polar, Protic) | 261.72 | [5] |

| sec-Butanol | Alcohol (Polar, Protic) | 286.54 | [5] |

| n-Pentanol | Alcohol (Polar, Protic) | 230.47 | [5] |

| Ethylene Glycol | Alcohol (Polar, Protic) | 288.24 | [5] |

| Acetone | Ketone (Polar, Aprotic) | 1034.86 | [5] |

| 2-Butanone (MEK) | Ketone (Polar, Aprotic) | 658.76 | [5] |

| Ethyl Acetate | Ester (Polar, Aprotic) | 774.58 | [5] |

| Methyl Acetate | Ester (Polar, Aprotic) | 784.96 | [5] |

| Tetrahydrofuran (THF) | Ether (Polar, Aprotic) | 1589.03 | [5] |

| 1,4-Dioxane | Ether (Polar, Aprotic) | 1828.53 | [5] |

| Acetonitrile | Nitrile (Polar, Aprotic) | 951.6 | [5] |

| N,N-Dimethylformamide (DMF) | Amide (Polar, Aprotic) | 1246.09 | [5] |

| N-Methyl-2-pyrrolidone (NMP) | Amide (Polar, Aprotic) | 980.04 | [5] |

| Toluene | Aromatic Hydrocarbon | 320.04 | [5] |

| n-Hexane | Aliphatic Hydrocarbon | 92.48 | [5] |

| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble | [1] |

| Water | - | Immiscible | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, qualitative understanding of solubility. A more quantitative and predictive approach can be achieved by considering the intermolecular forces at play and the thermodynamics of the dissolution process.

The Role of Polarity and Hydrogen Bonding

This compound possesses a moderately polar ketone group and an ether linkage, along with a nonpolar aromatic ring. This amphiphilic nature dictates its solubility in various solvents.

-

Polar Solvents: The high solubility in polar aprotic solvents like acetone, ethyl acetate, and THF can be attributed to strong dipole-dipole interactions between the solvent and the ketone and ether functionalities of this compound.

-

Protic Solvents: In protic solvents such as alcohols, hydrogen bonding can occur between the solvent's hydroxyl group and the oxygen atoms of the ketone and methoxy groups in this compound, contributing to its significant solubility.

-

Nonpolar Solvents: The presence of the benzene ring allows for van der Waals interactions with nonpolar solvents like toluene and hexane, resulting in moderate to low solubility.

-

Water: The molecule's overall hydrophobicity, dominated by the aromatic ring and the methyl groups, leads to its immiscibility in water.

Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

The logical relationship for predicting solubility using HSP is as follows:

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

The Influence of Temperature on Solubility

The dissolution of a solid in a liquid is a thermodynamic process. For most solids dissolving in liquid solvents, the process is endothermic, meaning that solubility increases with an increase in temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. While specific temperature-dependent solubility data for this compound is not widely published, it is reasonable to expect its solubility in most organic solvents to increase with temperature.

The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the natural logarithm of the solubility to the enthalpy of dissolution.[8]

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed glass flasks or vials

-

Constant-temperature shaker or magnetic stirrer with a temperature-controlled water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or a validated HPLC or GC-MS system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant-temperature shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Maintain the temperature of the flask during this period.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (UV-Vis, HPLC, or GC-MS) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hansen-solubility.com [hansen-solubility.com]

- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Solubility measurement, modeling, and solvent effect of m-hydroxyacetophenone in ten pure and binary mixed solvents fro… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. GSRS [precision.fda.gov]

2-Methoxyacetophenone melting point and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyacetophenone

Introduction: Understanding this compound

This compound, also known by synonyms such as o-acetylanisole and 1-(2-methoxyphenyl)ethanone, is an aromatic ketone with significant applications in organic synthesis.[1][2][3] It serves as a valuable precursor and building block for the synthesis of more complex molecules, including chalcones, which have been investigated for their potential anti-proliferative properties.[3][4] Structurally, it consists of an acetophenone core with a methoxy group substituted at the ortho position of the phenyl ring. This substitution pattern critically influences its physical and chemical properties, including its melting and boiling points, which are fundamental parameters for its purification, identification, and handling in a research and development setting.

This guide provides a comprehensive overview of the melting and boiling points of this compound, details the experimental protocols for their accurate determination, and discusses the underlying scientific principles that govern these phase transitions.

Core Physicochemical Properties

A compound's physical properties are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the presence of a polar carbonyl group and an ether linkage, combined with the aromatic ring, results in moderate polarity. This is reflected in its characteristic physical constants, which are essential for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 579-74-8 | [1][2][5] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or amber liquid | [3][4] |

| Odor | Powdery, anisic, almond-like | [4] |

| Melting Point | 7-8 °C (for the isomeric 2-methoxy-1-phenylethanone) | [6][7] |

| Boiling Point | 245-248 °C @ 760 mmHg131 °C @ 18 mmHg | [1][8][4][9][10] |

| Density | 1.09 g/mL at 25 °C | [4][9][10] |

| Refractive Index (n20/D) | 1.5393 | [4][9][10] |

| Solubility | Practically insoluble in water; soluble in ethanol and methanol | [2][8] |

The Science Behind Phase Transitions: Causality and Influencing Factors

The melting and boiling points are not arbitrary numbers; they are precise indicators of a substance's purity and the energy required to overcome intermolecular forces.

-

Purity: A pure crystalline solid typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. The presence of soluble impurities disrupts the crystal lattice, leading to a melting point depression and a broadening of the melting range.[11][12] Therefore, an accurately measured melting point is a primary criterion for assessing the purity of a synthesized batch of this compound.

-

Atmospheric Pressure: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] Consequently, this value is highly dependent on pressure. As atmospheric pressure decreases, for instance at higher altitudes or under vacuum distillation, the boiling point of the liquid also decreases because less thermal energy is needed for its vapor pressure to equal the external pressure.[13][14] The data for this compound clearly illustrates this, with a boiling point of 245-248 °C at standard pressure (760 mmHg) but only 131 °C at a reduced pressure of 18 mmHg.[1][4][9][8][10] This relationship is fundamental for purification via vacuum distillation, a common technique for high-boiling-point compounds like this compound to prevent thermal decomposition.

Experimental Determination Protocols

To ensure reliable and reproducible data, standardized methodologies must be employed. The following protocols describe self-validating systems for determining the melting and boiling points of this compound.

Protocol 1: Melting Point Determination via Capillary Method

Since this compound has a melting point near room temperature, this procedure would require initial cooling of the sample to induce solidification.

Methodology:

-

Sample Preparation: Ensure the this compound sample is anhydrous. If necessary, cool the liquid sample in an ice bath until it fully solidifies. The solid should then be crushed into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).

-

Rapid Heating (Optional): For an unknown or to save time, a preliminary rapid heating can be performed to find an approximate melting range.[11]

-

Accurate Measurement: For a precise measurement, begin heating the block. Once the temperature is ~15-20°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

The melting point is reported as the range T₁ - T₂.

-

Diagram: Melting Point Determination Workflow

References

- 1. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound 95 4079-52-1 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]

- 9. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]

- 10. 579-74-8 CAS MSDS (2'-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to 2-Methoxyacetophenone: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Introduction

2-Methoxyacetophenone, a seemingly unassuming aromatic ketone, serves as a pivotal building block in the landscape of organic synthesis and drug discovery.[1][2] Its strategic placement of a methoxy group at the ortho position to the acetyl moiety imparts unique reactivity and conformational properties, making it a valuable precursor for a diverse range of complex molecules.[1] This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties to offer a nuanced understanding of its chemical behavior, synthesis, and utility for researchers, scientists, and professionals in drug development. We will delve into its various synonyms, detailed synthetic protocols, characteristic reactions, and its role in the synthesis of pharmacologically active compounds, particularly chalcones.

Nomenclature and Identification: A Compound of Many Names

In scientific literature and commercial catalogs, this compound is known by a variety of names. A clear understanding of this nomenclature is essential for efficient literature searches and procurement. The compound is systematically named 1-(2-methoxyphenyl)ethanone according to IUPAC rules.

| Identifier Type | Identifier | Source |

| IUPAC Name | 1-(2-methoxyphenyl)ethanone | --INVALID-LINK-- |

| Common Name | This compound | --INVALID-LINK-- |

| Synonym | o-Acetoanisole | --INVALID-LINK-- |

| Synonym | 2-Acetylanisole | --INVALID-LINK-- |

| Synonym | Methyl 2-methoxyphenyl ketone | --INVALID-LINK-- |

| CAS Number | 579-74-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 150.17 g/mol | --INVALID-LINK-- |

Synthesis of this compound: Key Methodologies

The preparation of this compound can be approached through two primary synthetic strategies: the Friedel-Crafts acylation of anisole and the methylation of 2'-hydroxyacetophenone. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Friedel-Crafts Acylation of Anisole

This classic electrophilic aromatic substitution reaction involves the acylation of anisole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[3] The methoxy group of anisole is an ortho-, para-directing activator, leading to a mixture of this compound (ortho-product) and 4-methoxyacetophenone (para-product).[4]

Caption: Friedel-Crafts Acylation of Anisole.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane or toluene under an inert atmosphere (nitrogen or argon).

-

Addition of Reactants: A solution of anisole (1.0 eq) in the dry solvent is added to the stirred suspension. The mixture is cooled in an ice bath, and acetyl chloride (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.[5]

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of ortho and para isomers is then separated by column chromatography on silica gel or fractional distillation under vacuum.[6]

Methylation of 2'-Hydroxyacetophenone

An alternative and often more regioselective route to this compound is the methylation of commercially available 2'-hydroxyacetophenone. This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic attack on a methylating agent.

Caption: Methylation of 2'-Hydroxyacetophenone.

Experimental Protocol: Methylation of 2'-Hydroxyacetophenone

-

Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone, THF, or DMF, a base like potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) is added.

-

Addition of Methylating Agent: The mixture is stirred at room temperature, and a methylating agent such as dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq) is added dropwise.[7]

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Key Features and Assignments | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.73-7.75 (q, 1H, Aromatic H), δ 7.45-7.48 (m, 1H, Aromatic H), δ 6.96-7.01 (q, 2H, Aromatic H), δ 3.91 (s, 3H, -OCH₃), δ 2.62 (s, 3H, -COCH₃) | --INVALID-LINK-- |

| ¹³C NMR (125 MHz, CDCl₃) | δ 199.8 (C=O), δ 158.9 (C-OCH₃), δ 133.6, 130.3, 128.3, 120.5, 111.6 (Aromatic C), δ 55.4 (-OCH₃), δ 31.8 (-COCH₃) | --INVALID-LINK-- |

| Infrared (IR) | ~1674 cm⁻¹ (C=O stretch, ketone), ~1247 cm⁻¹ (C-O stretch, ether), Aromatic C-H and C=C stretches | --INVALID-LINK-- |

| Mass Spectrometry (EI-MS) | m/z 150 ([M]⁺, Molecular Ion), m/z 135 ([M-CH₃]⁺, Base Peak), m/z 92 ([M-CH₃-CO-H]⁺) | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Reactivity and Applications in Synthesis

The ketone functionality of this compound is the primary site of its reactivity, allowing for a wide range of transformations.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A prominent application of this compound in medicinal chemistry is in the synthesis of chalcones, which are α,β-unsaturated ketones.[8] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] The Claisen-Schmidt condensation involves the base-catalyzed reaction of this compound with an aromatic aldehyde.[8]

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reactant Preparation: In a flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

-

Base Addition: To the stirred solution, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.5 eq).[8]

-

Reaction: The reaction mixture is stirred at room temperature for several hours (typically 2-24 hours), and the progress is monitored by TLC.[8] A precipitate of the chalcone product often forms during the reaction.

-

Work-up and Purification: The reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.[8] The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried. The crude chalcone is purified by recrystallization from a suitable solvent like ethanol.[8]

Grignard and Wittig Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and phosphorus ylides (Wittig reagents). These reactions are fundamental for carbon-carbon bond formation.

-

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to this compound, followed by an acidic workup, yields a tertiary alcohol. This reaction is a powerful tool for introducing new alkyl or aryl groups at the carbonyl carbon.

-

Wittig Reaction: The reaction of this compound with a phosphorus ylide (Ph₃P=CR₂), generated from a phosphonium salt, results in the formation of an alkene, replacing the carbonyl oxygen with the alkylidene group from the ylide.

Role in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmacologically active molecules.[1] Its utility is particularly noted in the creation of heterocyclic compounds and as a precursor for molecules with potential antiviral, antibacterial, and anti-inflammatory activities.[1] The synthesis of chalcones with anti-proliferative properties is a prime example of its application in the quest for novel cancer therapies.[1] Furthermore, derivatives of 2-hydroxyacetophenone, a close structural relative, have been investigated as linkers in the design of potent and selective liver X receptor (LXR) agonists for the treatment of atherosclerosis.[11]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined role in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its ketone functionality make it an attractive starting material for the construction of complex molecular architectures, most notably in the synthesis of biologically active chalcones. For researchers and professionals in drug development, a thorough understanding of the nomenclature, synthesis, and chemical properties of this compound is crucial for leveraging its full potential in the creation of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-Methoxyacetophenone

An In-depth Technical Guide to the Discovery, Synthesis, and Applications of 2-Methoxyacetophenone

This guide provides a comprehensive technical overview of this compound (CAS 579-74-8), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed physicochemical properties, established synthesis protocols, and its significant role in modern chemical and pharmaceutical research.

Introduction to this compound

This compound, also known by synonyms such as 2-acetylanisole or o-methoxyacetophenone, is an aromatic ketone that serves as a fundamental building block in organic synthesis.[1][2] Its structure, featuring a methoxy group positioned ortho to an acetyl group on a benzene ring, provides a unique electronic and steric environment that is instrumental in a variety of chemical transformations.[3] This compound is a colorless to pale yellow liquid with a characteristic powdery, anisic, and almond-like aroma.[4] It is widely recognized as a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.[1][3]

Historical Development and Synthesis Evolution

The history of this compound is intrinsically linked to the development of fundamental reactions in organic chemistry. Its preparation showcases two classic and contrasting synthetic strategies: electrophilic aromatic substitution and nucleophilic substitution.

The Friedel-Crafts Acylation Route

One of the earliest and most fundamental methods for synthesizing acetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.[5] In the context of this compound, the starting material is anisole (methoxybenzene).

Causality and Mechanistic Insight: The reaction of anisole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, leads to the formation of methoxyacetophenone.[6][7] The methoxy group (-OCH₃) is an activating, ortho-, para-directing group. Consequently, the electrophilic acylium ion attacks both the ortho and para positions of the anisole ring, resulting in a mixture of this compound and 4-methoxyacetophenone.[7][8] Due to steric hindrance from the adjacent methoxy group, the para-isomer is typically the major product, making purification a critical step to isolate the desired ortho-isomer.[6]

The Williamson Ether Synthesis Route